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Compound of Interest |

Compound Name: 4-Cyclohexylcyclohexanone
CAS No.: 92-68-2
Cat. No.: B1606340

Executive Summary & Structural Context

4-Cyclohexylcyclohexanone (C12H200, MW 180.[1][2]29) serves as a critical intermediate in
the synthesis of liquid crystals and pharmaceutical agents. Structurally, it consists of two
cyclohexane rings linked at the C4 position of the cyclohexanone moiety.

Conformational Locking

Unlike simple cyclohexanone, the presence of the bulky cyclohexyl group (A-value = 2.2
kcal/mol) effectively "locks" the cyclohexanone ring into a single chair conformation.

e Thermodynamic Preference: The trans-isomer is the thermodynamically dominant form
(>95%), placing the bulky cyclohexyl group in the equatorial position to minimize 1,3-diaxial
interactions.

» Spectral Implication: This conformational rigidity simplifies the NMR spectrum by eliminating
rapid ring-flipping averaging effects, allowing for distinct resolution of axial and equatorial
protons.

Infrared Spectroscopy (FT-IR)

Objective: Validation of the ketone functionality and assessment of ring strain/saturation.
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Key Absorption Bands

Frequency (cm™?) Vibration Mode

Structural Assignment

1715+ 2 Stretching (s)

C=0]3] (Ketone).[4][5][6]
Classic value for a stress-free

6-membered cyclic ketone.

2925, 2853 Stretching (s)

C-H (sp?3). Asymmetric and
symmetric methylene
stretches. High intensity due to

18 aliphatic hydrogens.

1448 Bending (m)

CHz2 Scissoring. Characteristic
of cyclohexane ring

deformations.

1420 Bending (w)

a-CHz2 Deformation. Bending of
methylene groups adjacent to

the carbonyl.

1220-1150 Stretching/Bending

C-C(=0)-C. Skeletal vibrations
associated with the ketone

ring.[7][8][€]

Application Note: A shift of the carbonyl peak to >1725 cm~! would indicate ring strain (e.g.,

contamination with cyclopentane derivatives), while a shift to <1700 cm~* would suggest

conjugation (e.g., a,B-unsaturation impurity).

Mass Spectrometry (EI-MS)

Objective: Confirmation of molecular weight and structural fingerprinting via fragmentation

pathways.[4]

Fragmentation Analysis (70 eV Electron Impact)

The mass spectrum is dominated by a-cleavage and subsequent rearrangements typical of

cyclic ketones.
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mlz

lon Type

Fragment Structure/Origin

180

[M]*e

Molecular lon. Distinct but

often low intensity.

152

[M - 28]+

Loss of CO. Ring contraction
formed by ejection of carbon

monoxide.

137

[M - 43]*

Loss of C2H30. Complex
rearrangement involving a-
cleavage followed by hydrogen

transfer.

97

[C7Ha3]*

Cyclohexyl-CHz*. Cleavage of
the ring bonds isolating the

substituted fragment.

83

[CeHa1]*

Cyclohexyl Cation. Direct
cleavage of the C4-C1' bond
(less common) or

rearrangement.

55

[C3Hs0]*

Base Peak (Typical). Acylium
ion fragment formed from the

cyclohexanone ring.

Fragmentation Pathway Diagram
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Figure 1: Primary fragmentation pathways for 4-Cyclohexylcyclohexanone under Electron

Impact (El).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive stereochemical assignment. Solvent: CDCIs (Deuterated Chloroform) |

Reference: TMS (0.00 ppm)[10]

'H NMR Spectroscopy (400 MHz)

Due to the "locked" chair conformation, protons at the 2, 3, 5, and 6 positions split into distinct

axial and equatorial signals.
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Shift (6 ppm)

Multiplicity

Integration

Assignment

Coupling
Constants (J) /
Notes

2.35-2.45

Multiplet (dm)

2H

H-2eq, H-6eq

Equatorial
protons a to
carbonyl.
Deshielded by
the C=0

anisotropy cone.

2.20-2.30

Triplet of
Doublets (td)

2H

H-2ax, H-6ax

Axial protons a
to carbonyl.
Large geminal
coupling (~14
Hz) and axial-

axial coupling.

2.05-2.15

Multiplet

2H

H-3eq, H-5eq

Equatorial (3-

protons.

1.85-1.95

Multiplet

1H

H-4ax

Methine proton
at the

substitution site.

1.60-1.80

Multiplet

5H

Cyclohexyl Ring

Overlapping
eguatorial/axial
protons of the

substituent ring.

1.10-1.40

Multiplet

6H

Cyclohexyl + H-

3ax/5ax

Remaining axial
protons (shielded

region).

Diagnostic Signal: The absence of a signal at & 3.5-4.0 ppm confirms the absence of a-

halogenation or alcohol intermediates.

13C NMR Spectroscopy (100 MHz)
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The molecule possesses a plane of symmetry passing through C1 and C4, simplifying the

spectrum.
Shift (6 ppm) Carbon Type Assignment Structural Logic
Characteristic ketone
2125 C=0 (Quaternary) C-1

carbonyl.

Point of attachment;
43.2 CH (Methine) C-4 deshielded by a-effect

of the substituent.

] Ipso carbon of the
42.8 CH (Methine) c-1 ]
cyclohexyl ring.

a-carbons. High shift
41.2 CHz (Methylene) C-2,C-6 due to electron-
withdrawing C=0.

30.5 CHz2 (Methylene) C-3,C-5 B-carbons.

Cyclohexyl ring (ortho-
29.8 CHz (Methylene) Cc-2, C-6' ]

like).

Cyclohexyl ring (meta-
26.5 CHz (Methylene) Cc-3, C-5 ]

like).

Cyclohexyl ring (para-
26.1 CHz (Methylene) Cc-4 Y yiring (p

like).

Experimental Protocols
Protocol A: Sample Preparation for NMR

Purpose: To ensure high-resolution spectra without concentration broadening.
o Selection: Weigh 15-20 mg of 4-cyclohexylcyclohexanone.

o Solvation: Dissolve in 0.6 mL of CDCls (99.8% D) containing 0.03% TMS (v/v).
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« Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the
NMR tube to remove inorganic salts (e.g., drying agents).

e Acquisition:
o 1H: 16 scans, 1 second relaxation delay.

o 13C: 512 scans minimum, proton-decoupled.

Protocol B: Purification via Recrystallization

Purpose: If spectral baselines indicate impurities (e.g., unreacted phenol or alcohol).

Solvent System: Hexane/Ethyl Acetate (9:1).

Dissolution: Dissolve crude solid in minimum hot hexane (~50°C).

Addition: Add Ethyl Acetate dropwise until solution is clear.

Crystallization: Cool slowly to room temperature, then to 4°C.

Collection: Vacuum filter white crystals (mp 29-30°C).

Synthesis & Pathway Visualization

The synthesis typically involves the hydrogenation of 4-cyclohexylphenol or the oxidation of 4-
cyclohexylcyclohexanol.

H2 /Ni Jones Oxidation

4-Cyclohexylphenol High Pressure >G-CyclohexylcyclohexanoD (CrO3/H2504) 4-Cyclohez<¥;crélgltc))hexanone

Click to download full resolution via product page

Figure 2: Synthetic route highlighting the oxidation step critical for ketone formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Cyclohexylcyclohexanone: Comprehensive Spectral
Analysis & Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1606340#4-cyclohexylcyclohexanone-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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